Product packaging for CYCLOHEXYL 2,4-DIMETHYLPHENYL KETONE(Cat. No.:CAS No. 2760-64-7)

CYCLOHEXYL 2,4-DIMETHYLPHENYL KETONE

Cat. No.: B1607300
CAS No.: 2760-64-7
M. Wt: 216.32 g/mol
InChI Key: KEAJJDPQXMGWQK-UHFFFAOYSA-N
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Description

CYCLOHEXYL 2,4-DIMETHYLPHENYL KETONE is a useful research compound. Its molecular formula is C15H20O and its molecular weight is 216.32 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O B1607300 CYCLOHEXYL 2,4-DIMETHYLPHENYL KETONE CAS No. 2760-64-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexyl-(2,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-11-8-9-14(12(2)10-11)15(16)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAJJDPQXMGWQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2CCCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342681
Record name Cyclohexyl(2,4-dimethylphenyl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2760-64-7
Record name Cyclohexyl(2,4-dimethylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2760-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexyl(2,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualizing the Chemical Significance of Aromatic and Alicyclic Ketones

Ketones are a fundamental class of organic compounds characterized by a carbonyl group (C=O) bonded to two carbon atoms. google.com Their chemical behavior is largely dictated by the polarity of this carbonyl group, which makes them key players in a vast array of chemical transformations. google.com Ketones are broadly categorized, and the fusion of different structural types within one molecule, as seen in cyclohexyl 2,4-dimethylphenyl ketone, provides a rich ground for chemical investigation.

Aromatic ketones, where the carbonyl group is attached to an aromatic ring, are pivotal intermediates in the synthesis of pharmaceuticals, fragrances, and advanced materials. khanacademy.orggoogle.com The aromatic ring influences the reactivity of the carbonyl group through electronic effects like resonance and induction. google.com This often results in aromatic ketones having different reactivity profiles compared to their purely aliphatic counterparts. youtube.com For instance, the carbonyl group in aromatic ketones is generally less reactive towards nucleophiles than in aliphatic ketones due to resonance stabilization. google.comyoutube.com

Alicyclic ketones, such as cyclohexanone (B45756), are crucial industrial intermediates, most notably in the production of polymers like nylon. google.com The cyclic structure imposes specific steric constraints that can be exploited in stereoselective synthesis. The combination of an aromatic and an alicyclic moiety in a single ketone structure, therefore, creates a molecule with a blend of properties—the electronic characteristics of the aromatic system and the three-dimensional conformation of the alicyclic ring.

Structural Framework of Cyclohexyl 2,4 Dimethylphenyl Ketone and Its Analogues

The molecular architecture of cyclohexyl 2,4-dimethylphenyl ketone is defined by three key components: a cyclohexyl ring, a carbonyl group, and a 2,4-dimethylphenyl (m-xylene) group. This structure is confirmed by its CAS number, 2760-64-7. cymitquimica.combldpharm.com

Key Structural Features:

Cyclohexyl Group: A non-planar, saturated six-membered ring that typically exists in a stable chair conformation. This part of the molecule is aliphatic and introduces steric bulk.

Phenyl Group (Aromatic Ring): A planar, aromatic ring substituted with two methyl groups at positions 2 and 4. The electron-donating nature of the methyl groups can influence the reactivity of the aromatic ring in electrophilic substitution reactions.

Carbonyl Group (Ketone): The polar C=O functional group that acts as the primary site for many chemical reactions and links the alicyclic and aromatic portions of the molecule.

The synthesis of this ketone can be logically achieved through a Friedel-Crafts acylation reaction. libretexts.orgmasterorganicchemistry.com This well-established method involves the reaction of an acyl halide with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com In this specific case, cyclohexanecarbonyl chloride would be reacted with m-xylene (B151644) to form the target ketone. youtube.com

Analogues and Their Significance:

The study of analogues provides valuable context for understanding the properties and potential applications of this compound.

Cyclohexyl Phenyl Ketone: This simpler analogue, lacking the methyl groups on the phenyl ring, is a known synthetic intermediate. For example, certain derivatives of cyclohexyl phenyl ketone have been patented for their use in the synthesis of benzodiazepines, a class of drugs that act on the central nervous system. google.com

Substituted Chalcones (Aryl Ketones): Research into related aryl ketones, such as 2-hydroxychalcones, has led to the development of methods for synthesizing complex cyclopropane (B1198618) derivatives through reactions like the Corey-Chaykovsky cyclopropanation. nih.gov This highlights how the ketone functionality serves as a handle for intricate molecular constructions.

The properties of these ketones can be characterized using various spectroscopic methods. Infrared (IR) spectroscopy is particularly useful for identifying the carbonyl group, which shows a strong absorption peak. For conjugated aromatic ketones, this peak typically appears around 1685–1690 cm⁻¹. libretexts.org Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry would provide further detailed information about the specific arrangement of atoms in the molecule. libretexts.orgnist.gov

Table 1: Properties of this compound and Related Analogues

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
This compound2760-64-7C₁₅H₂₀O216.32Target compound
Cyclohexyl phenyl ketone712-50-5C₁₃H₁₆O188.27Lacks methyl groups on the phenyl ring
Cyclopropyl (B3062369) 2-(2,6-dimethylphenyl)ethyl ketone898755-40-3C₁₄H₁₈O202.29Features a cyclopropyl instead of cyclohexyl group and an ethyl spacer

Overview of Advanced Research Themes in Ketone Chemistry

Classical and Contemporary Approaches to Ketone Synthesis

The formation of the carbon-carbon bond between the aromatic ring and the carbonyl group is the cornerstone of synthesizing this compound. Two primary strategies have proven effective for this transformation: Friedel-Crafts acylation and pathways involving organometallic reagents.

Friedel-Crafts Acylation Strategies

The Friedel-Crafts acylation, a reaction dating back to 1877, remains a fundamental and widely used method for the synthesis of aryl ketones. sigmaaldrich.comnih.gov This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. sigmaaldrich.comlibretexts.org

The synthesis of this compound via Friedel-Crafts acylation commences with the selection of appropriate reactant precursors. The aromatic substrate is 1,3-dimethylbenzene (m-xylene), chosen for its activated ring system due to the electron-donating nature of the two methyl groups. The acylating agent is typically cyclohexanecarbonyl chloride or cyclohexanecarboxylic anhydride. sigmaaldrich.comgoogle.com Acyl chlorides are generally more reactive and are frequently used in laboratory and industrial settings. chemguide.co.uk

The reaction proceeds by the generation of a cyclohexyl acylium ion, which then acts as the electrophile, attacking the electron-rich m-xylene (B151644) ring. The methyl groups on the aromatic ring direct the incoming acyl group primarily to the ortho and para positions relative to themselves. researchgate.net In the case of m-xylene, this results in substitution at the 2, 4, or 6 positions. The formation of 2,4-dimethylphenyl cyclohexyl ketone is favored due to steric and electronic effects.

ReactantRole in Synthesis
1,3-Dimethylbenzene (m-Xylene)Aromatic substrate
Cyclohexanecarbonyl ChlorideAcylating agent
Cyclohexanecarboxylic AnhydrideAlternative acylating agent

Lewis acid catalysts are essential for the Friedel-Crafts acylation to proceed efficiently. masterorganicchemistry.commasterorganicchemistry.com Their primary role is to activate the acylating agent, thereby generating the highly electrophilic acylium ion. sigmaaldrich.comvaia.com Common Lewis acids employed for this purpose include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃). google.com

Aluminum chloride is a powerful and frequently used catalyst due to its high activity. beyondbenign.org However, it is required in stoichiometric amounts because it complexes with the product ketone, deactivating the catalyst. organic-chemistry.org This complexation necessitates a subsequent hydrolysis step to liberate the ketone. youtube.com

The choice and concentration of the Lewis acid can significantly influence the reaction's efficiency and the selectivity of the product distribution. For instance, studies on the acylation of m-xylene with other acyl chlorides have shown that the catalytic activity of supported iron oxide on HY zeolite is enhanced by an increase in Lewis acidic sites. rsc.org This suggests that tuning the catalyst's properties can lead to higher yields and selectivity for the desired 2,4-disubstituted product. Research has also explored the use of more environmentally benign and reusable solid acid catalysts like zeolites and metal oxides to circumvent the issues associated with traditional Lewis acids. beyondbenign.orgrsc.org

Lewis Acid CatalystKey Characteristics
Aluminum Chloride (AlCl₃)High activity, required in stoichiometric amounts.
Ferric Chloride (FeCl₃)Effective catalyst, can be used in catalytic amounts in some systems. beilstein-journals.org
Zinc Chloride (ZnCl₂)Milder Lewis acid, sometimes used for sensitive substrates. google.com
HY Zeolite supported Fe₂O₃Heterogeneous catalyst, reusable, with activity linked to Lewis acid site concentration. rsc.org

The efficiency of the Friedel-Crafts acylation is highly dependent on the reaction conditions, particularly temperature and the exclusion of moisture. numberanalytics.com

Temperature: The reaction temperature must be carefully controlled. While higher temperatures generally increase the reaction rate, they can also lead to undesirable side reactions, such as dealkylation or isomerization of the substrate, and polysubstitution. numberanalytics.com For the acylation of benzene (B151609) with ethanoyl chloride, a temperature of around 60°C is often employed. chemguide.co.ukchemguide.co.uk The optimal temperature for the synthesis of this compound would need to be determined empirically but typically falls within a moderate range to ensure both a reasonable reaction rate and high selectivity. numberanalytics.com

Anhydrous Conditions: Friedel-Crafts acylation reactions must be carried out under strictly anhydrous conditions. beyondbenign.org Lewis acid catalysts like aluminum chloride react vigorously with water, which would deactivate the catalyst and produce hydrogen chloride gas. beyondbenign.org The presence of water can also hydrolyze the acyl chloride. Therefore, all glassware must be thoroughly dried, and anhydrous solvents should be used to ensure the reaction proceeds to completion with high yield.

ParameterImportance in Friedel-Crafts Acylation
TemperatureInfluences reaction rate and selectivity; requires optimization to minimize side reactions. numberanalytics.com
Anhydrous ConditionsEssential to prevent deactivation of the Lewis acid catalyst and hydrolysis of the acylating agent. beyondbenign.org

Organometallic Routes for Ketone Formation

An alternative to the Friedel-Crafts acylation for the synthesis of ketones involves the use of organometallic reagents. These methods can offer different reactivity and selectivity profiles.

A well-established method for ketone synthesis is the reaction of an organolithium reagent with a carboxylic acid. masterorganicchemistry.comresearchgate.net In the context of synthesizing this compound, this would involve the reaction of 2,4-dimethylphenyllithium with cyclohexanecarboxylic acid.

The reaction proceeds in a stepwise manner. The first equivalent of the organolithium reagent acts as a strong base, deprotonating the carboxylic acid to form a lithium carboxylate. masterorganicchemistry.comorganicchemistrytutor.com A second equivalent of the organolithium reagent then adds to the carbonyl carbon of the lithium carboxylate, forming a stable dianionic tetrahedral intermediate. masterorganicchemistry.comaklectures.com This intermediate is stable until an acidic workup is performed, which then leads to the formation of a hydrate (B1144303) that quickly eliminates water to yield the final ketone. masterorganicchemistry.com

A significant advantage of this method is that the reaction stops at the ketone stage. The highly unstable dianionic intermediate prevents further addition of the organolithium reagent, which is a common side reaction when using other carbonyl compounds like esters or acyl chlorides with organometallic reagents. organicchemistrytutor.com This method is particularly useful for the synthesis of unsymmetrical ketones. researchgate.netorganicreactions.org

ReagentRole in Synthesis
2,4-DimethylphenyllithiumOrganometallic nucleophile
Cyclohexanecarboxylic AcidCarboxylic acid derivative
Acid (e.g., H₃O⁺)Used in the workup step to protonate the intermediate. masterorganicchemistry.com
Challenges and Specificity in Organometallic Syntheses

The use of organometallic reagents, such as Grignard and organocadmium compounds, is a well-established method for the formation of carbon-carbon bonds in ketone synthesis. However, these reactions are not without their challenges, particularly concerning specificity and reaction control.

Grignard reagents (RMgX) are highly reactive nucleophiles that readily add to carbonyl compounds. masterorganicchemistry.com While effective, their high reactivity can be a double-edged sword. When reacting with acyl chlorides to form ketones, a second equivalent of the Grignard reagent can add to the newly formed ketone, leading to the formation of a tertiary alcohol as a byproduct. wikipedia.orglibretexts.org This lack of selectivity can significantly reduce the yield of the desired ketone.

Furthermore, steric hindrance can play a significant role in the efficiency of Grignard reactions. numberanalytics.com In the synthesis of a sterically demanding ketone like this compound, the bulky nature of both the cyclohexyl group and the 2,4-dimethylphenyl group can impede the approach of the Grignard reagent to the electrophilic carbonyl carbon. libretexts.org This steric clash can slow down the reaction rate and potentially favor side reactions. The preparation of Grignard reagents also requires anhydrous conditions, as they are highly reactive towards water. vedantu.com

To address the issue of over-addition, organocadmium reagents (R₂Cd) offer a more selective alternative. wikipedia.orgdesigner-drug.comnih.gov Organocadmium compounds are less nucleophilic than their Grignard counterparts and typically react with acyl chlorides to form ketones without proceeding to the tertiary alcohol. wikipedia.orgwikipedia.org This increased specificity is a significant advantage in the synthesis of ketones. The reaction of diisoamylcadmium with β-carbomethoxypropionyl chloride, for example, yields methyl 4-keto-7-methyloctanoate without further reaction with the ketone or ester groups, provided the reaction is carried out in the absence of salt. wikipedia.org The presence of halide salts can increase the nucleophilicity of the organocadmium reagent, forming a more reactive "ate complex." wikipedia.org Highly reactive cadmium metal powders can be used for the direct synthesis of organocadmium reagents from organic halides. mdma.ch

However, the use of organocadmium reagents is hampered by the high toxicity of cadmium compounds, which necessitates careful handling and disposal procedures, limiting their widespread use in modern "green" chemistry. wikipedia.org

Reagent TypeAdvantagesDisadvantagesKey Considerations
Grignard Reagents (RMgX) High reactivity, readily available.Prone to over-addition to form tertiary alcohols; sensitive to steric hindrance and moisture. wikipedia.orglibretexts.orgnumberanalytics.comvedantu.comStrict anhydrous conditions are necessary; steric hindrance can lower yields. vedantu.com
Organocadmium Reagents (R₂Cd) High selectivity for ketone formation from acyl chlorides. wikipedia.orgwikipedia.orgHighly toxic; less reactive than Grignard reagents. wikipedia.orgThe absence of salt is crucial for maintaining selectivity. wikipedia.org

Aldol (B89426) Condensation and Subsequent Transformations

The aldol condensation is a powerful tool for forming carbon-carbon bonds and can be adapted for the synthesis of higher molecular weight ketones. libretexts.orglibretexts.orgncert.nic.in This multi-step process involves a cross-aldol condensation, followed by dehydration and catalytic hydrogenation to yield the saturated ketone.

Cross-aldol condensation involves the reaction between two different carbonyl compounds, one acting as a nucleophilic enolate and the other as an electrophile. iitk.ac.inslideshare.netbyjus.com To synthesize a precursor to this compound, one could envision a reaction between a cyclohexyl ketone enolate and 2,4-dimethylbenzaldehyde.

A significant challenge in cross-aldol reactions is controlling the reaction to favor a single product, as a mixture of up to four products can form if both reactants have α-hydrogens. ncert.nic.inbyjus.com To achieve selectivity, the reaction is often designed so that one of the carbonyl partners lacks α-hydrogens, such as an aromatic aldehyde, making it exclusively the electrophilic acceptor. byjus.comlibretexts.org In the Claisen-Schmidt reaction, a ketone is condensed with an aryl aldehyde to form an α,β-unsaturated derivative. libretexts.orglibretexts.org

The initial product of an aldol addition is a β-hydroxy ketone. libretexts.orglibretexts.org This intermediate readily undergoes dehydration, often under the same reaction conditions with gentle heating, to form a more stable α,β-unsaturated ketone, also known as a conjugated enone. libretexts.orglibretexts.orgopenstax.org This elimination of a water molecule is what gives the condensation reaction its name. openstax.org

The dehydration process can be catalyzed by either acid or base. openstax.orgjove.comyoutube.com Under acidic conditions, the hydroxyl group is protonated, forming a good leaving group (water), which is then eliminated to form the double bond. libretexts.orgjove.com In a basic medium, an α-hydrogen is removed to form an enolate, which then expels the hydroxide (B78521) ion. openstax.org The driving force for this dehydration is the formation of a thermodynamically stable conjugated system between the newly formed carbon-carbon double bond and the carbonyl group. openstax.org

The final step in this synthetic sequence is the reduction of the α,β-unsaturated ketone to the corresponding saturated ketone. This is typically achieved through catalytic hydrogenation. acs.org A key challenge is the chemoselective hydrogenation of the carbon-carbon double bond without reducing the carbonyl group. acs.org

Various catalytic systems have been developed for this purpose. For instance, a manganese(I) hydride complex has been shown to effectively catalyze the chemoselective hydrogenation of α,β-unsaturated ketones. acs.org Other methods include transfer hydrogenation using 2-propanol as a hydrogen donor with an iridium catalyst, or using ammonium (B1175870) formate (B1220265) in the presence of a palladium on carbon (Pd/C) catalyst. organic-chemistry.org The choice of catalyst and reaction conditions, such as hydrogen pressure and solvent, is crucial for achieving high yields and selectivity. acs.orgacs.orggoogle.com For example, electron-rich chalcones may require higher hydrogen pressures for efficient hydrogenation. acs.org A copper-catalyzed method offers a hydroboration/protodeboronation strategy for this transformation. rsc.org

StepReactionKey FeaturesChallenges
1 Cross-Aldol CondensationForms a C-C bond between two different carbonyl compounds. iitk.ac.inslideshare.netControlling product selectivity, avoiding self-condensation. ncert.nic.inbyjus.com
2 DehydrationForms a stable conjugated α,β-unsaturated ketone. libretexts.orglibretexts.orgopenstax.orgCan sometimes require more vigorous conditions than the initial aldol addition. openstax.org
3 Catalytic HydrogenationSelectively reduces the C=C bond while preserving the C=O group. acs.orgOver-reduction to the alcohol can occur with some catalysts. acs.org

Homologation Reactions via C–C Bond Cleavage

Homologation, the process of extending a carbon chain by a single methylene (B1212753) unit, can also be a route to ketones, though it often involves the cleavage of a pre-existing carbon-carbon bond. youtube.com One classic example is the Arndt-Eistert reaction, which homologates a carboxylic acid. youtube.com While not a direct synthesis of this compound, the principles of C-C bond cleavage and rearrangement are relevant to advanced synthetic strategies.

More contemporary methods involve transition-metal-catalyzed reactions where a C-C bond is cleaved. dtu.dknih.gov For instance, radical reactions involving the cleavage of the N-O bond in oxime esters can trigger an adjacent C-C bond cleavage to produce carbon-centered radicals, which can then be used in further synthesis. mdpi.com Another strategy involves the palladium-catalyzed β-carbon elimination from aryl ketones, which can lead to a variety of functionalized aromatic compounds. nih.gov Ketone homologation can also be achieved through the addition of diazo compounds, which can lead to ring expansion in cyclic ketones. acs.org These methods, while powerful, are often complex and utilized for the synthesis of highly functionalized or intricate molecular architectures.

Alternative Oxidative Routes to Ketones from Primary Alcohols

The oxidation of alcohols is a fundamental transformation in organic synthesis for the preparation of aldehydes and ketones. wikipedia.org While the target compound, this compound, is a ketone and would be synthesized from a secondary alcohol, understanding the broader context of alcohol oxidation provides a more complete picture of ketone synthesis. The selective oxidation of primary alcohols to aldehydes, without over-oxidation to carboxylic acids, is a particularly important and often challenging transformation. nih.gov

Historically, chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) have been widely used for this purpose. organicchemistrytutor.comlibretexts.orgmasterorganicchemistry.com PCC is a mild oxidizing agent that can convert primary alcohols to aldehydes and secondary alcohols to ketones, typically in a non-aqueous solvent like dichloromethane. libretexts.orgchemistrysteps.com The absence of water is crucial to prevent the formation of a gem-diol hydrate from the aldehyde, which would be further oxidized to a carboxylic acid. libretexts.org Other chromium(VI) reagents include the Collins reagent (CrO₃ in pyridine) and the Jones reagent (CrO₃ in aqueous sulfuric acid), the latter being a strong oxidizing agent that converts primary alcohols to carboxylic acids and secondary alcohols to ketones. organicchemistrytutor.comchemistrysteps.comlibretexts.org

Due to the toxicity of chromium compounds, greener alternatives have been developed. chemistrysteps.com The Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, and the Dess-Martin periodinane (DMP) oxidation are two such methods that effectively oxidize primary alcohols to aldehydes and secondary alcohols to ketones under mild conditions. chemistrysteps.com Another approach is the TEMPO-catalyzed oxidation, which can use household bleach (NaOCl) or air as the ultimate oxidant, making it a more environmentally friendly option. nih.gov Other reagents and systems for alcohol oxidation include tetrapropylammonium (B79313) perruthenate (TPAP), o-iodoxybenzoic acid (IBX), and periodic acid in conjunction with catalytic PCC. organic-chemistry.orgresearchgate.net

Oxidizing Agent/SystemSubstrate (Primary Alcohol)ProductKey Features
Pyridinium Chlorochromate (PCC) R-CH₂OHR-CHOMild, anhydrous conditions prevent over-oxidation. libretexts.orgchemistrysteps.com
Jones Reagent (H₂CrO₄) R-CH₂OHR-COOHStrong oxidant, aqueous conditions lead to carboxylic acid. chemistrysteps.comlibretexts.org
Swern Oxidation R-CH₂OHR-CHOGreen alternative, avoids heavy metals. chemistrysteps.com
Dess-Martin Periodinane (DMP) R-CH₂OHR-CHOMild conditions, does not require strong acids. chemistrysteps.com
TEMPO/NaOCl R-CH₂OHR-CHO"Green" catalytic method. nih.gov

Advanced Synthetic Techniques and Process Optimization

The synthesis of this compound and its derivatives has benefited from advanced methodologies that enhance efficiency, reproducibility, and scalability. These techniques move beyond traditional batch processing to offer more controlled and sustainable manufacturing routes.

Continuous Flow Synthesis for Enhanced Reproducibility and Scale-Up

Continuous flow chemistry has emerged as a powerful tool for the synthesis of ketones, offering significant advantages over traditional batch methods, including improved heat and mass transfer, enhanced safety, and greater efficiency. numberanalytics.commdpi.com This approach is particularly beneficial for reactions like the Friedel-Crafts acylation, a key step in the synthesis of aryl ketones. numberanalytics.commdpi.com The application of flow chemistry to Friedel-Crafts acylation allows for precise control over reaction parameters, leading to higher reproducibility and easier scale-up. mdpi.com

In a potential continuous flow process for this compound, 1,3-dimethylbenzene (m-xylene) and cyclohexanecarbonyl chloride would be pumped through a heated reactor coil or a packed bed reactor containing a catalyst. numberanalytics.commdpi.comresearchgate.net The use of microreactors and continuous flow systems can facilitate the rapid screening of reaction conditions to optimize the synthesis. numberanalytics.com Heterogeneous catalysts, such as zeolites, are particularly well-suited for flow processes as they can be packed into a reactor, simplifying catalyst separation and reuse. mdpi.comresearchgate.netthieme-connect.com For instance, zirconium-β-zeolites have demonstrated excellent activity and stability in the continuous-flow Friedel-Crafts acylation of electron-rich aromatics. researchgate.netthieme-connect.com

A hypothetical continuous flow setup could involve pumping a solution of m-xylene and cyclohexanecarbonyl chloride through a packed bed reactor containing a solid acid catalyst like Amberlyst-15 at an optimized temperature and flow rate. acs.orgmdpi.com The product stream would then be collected continuously, allowing for in-line purification if necessary. This method minimizes manual handling, reduces waste, and allows for faster reaction kinetics compared to batch processes. mdpi.com

Table 1: Hypothetical Parameters for Continuous Flow Synthesis of this compound

ParameterValueReference
Reactantsm-Xylene, Cyclohexanecarbonyl Chloride youtube.com
CatalystZirconium-β-zeolite or Amberlyst-15 researchgate.netthieme-connect.comacs.org
Reactor TypePacked Bed Reactor (PBR) mdpi.com
Temperature100-150 °C mdpi.comacs.org
Residence Time1 - 30 min researchgate.netnih.gov
SolventDichloromethane or Solvent-free acs.orgstackexchange.com

One-Pot Synthetic Protocols for Efficiency

A potential one-pot synthesis of this compound could be adapted from methods used for other aryl ketones. google.com For example, a process could be designed that starts with the generation of the acylating agent in situ followed by the Friedel-Crafts reaction. One patented method for preparing cyclohexyl phenyl ketone involves a one-pot sequence of a Diels-Alder reaction, hydrogenation, chlorination, and finally a Friedel-Crafts reaction without the separation of intermediates. google.com

Another approach could involve a palladium-catalyzed one-pot procedure where an aryl boronic acid is coupled with an acyl chloride. organic-chemistry.org While this would require the synthesis of 2,4-dimethylphenylboronic acid, it offers a pathway with high chemoselectivity. organic-chemistry.org More direct one-pot methods for Friedel-Crafts acylation often focus on the in-situ generation of a highly reactive acylating species. organic-chemistry.org

Table 2: Potential One-Pot Reaction Sequence for this compound

StepReactionReagentsReference
1Formation of Acylating AgentCyclohexanecarboxylic acid, Thionyl chloride researchgate.net
2Friedel-Crafts Acylationm-Xylene, Lewis Acid (e.g., AlCl₃) organic-chemistry.orgsigmaaldrich.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves the use of safer solvents, alternative energy sources, and environmentally friendly catalysts.

Application of Solvent-Free and Reduced Solvent Conditions

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. chemistryviews.org Solvent-free, or solid-state, reactions can lead to improved reaction rates, higher yields, and simplified work-up procedures. acs.org For the synthesis of aryl ketones, mechanochemical solvent-free acyl Suzuki-Miyaura cross-couplings have been shown to be highly chemoselective. organic-chemistry.org

The Friedel-Crafts acylation, a primary method for synthesizing this compound, can be performed under solvent-free conditions, particularly when using solid acid catalysts. acs.org For example, the reaction of an aromatic compound with an acyl chloride can be carried out by grinding the reactants with a solid Lewis acid, such as zinc oxide, or a solid acid catalyst like Amberlyst-15. acs.orgorganic-chemistry.org This approach avoids the use of hazardous chlorinated solvents often employed in traditional Friedel-Crafts reactions. mdpi.com

Table 3: Comparison of Solvented vs. Solvent-Free Acylation

ParameterSolvented ReactionSolvent-Free ReactionReference
SolventDichloromethane, Carbon DisulfideNone acs.orgstackexchange.com
CatalystAlCl₃ (stoichiometric)ZnO, Amberlyst-15 (catalytic) acs.orgorganic-chemistry.org
Work-upAqueous quench, extractionFiltration, recrystallization acs.orgorganic-chemistry.org
Environmental ImpactHigh (use of volatile organics)Low chemistryviews.org

Microwave and Ultrasonic-Assisted Synthetic Routes

Microwave and ultrasonic irradiation are alternative energy sources that can significantly accelerate chemical reactions, often leading to higher yields and cleaner products compared to conventional heating. researchgate.netmdpi.commdpi.com

Microwave-assisted organic synthesis (MAOS) has been successfully applied to Friedel-Crafts acylation reactions. researchgate.net The direct and rapid heating of the reaction mixture under microwave irradiation can reduce reaction times from hours to minutes. researchgate.netnih.gov For the synthesis of this compound, a mixture of m-xylene, cyclohexanecarbonyl chloride, and a catalyst could be irradiated in a microwave reactor to afford the product in a significantly shorter time. researchgate.net

Ultrasonic irradiation promotes reactions through acoustic cavitation, which generates localized high temperatures and pressures, enhancing mass transfer and reaction rates. mdpi.com This technique has been used for the synthesis of various ketones and heterocyclic compounds. mdpi.comasianpubs.orgnih.gov The application of ultrasound to the Friedel-Crafts acylation of m-xylene could potentially lead to improved yields and milder reaction conditions.

Table 4: Effect of Alternative Energy Sources on a Model Acylation Reaction

Energy SourceReaction TimeYieldReference
Conventional HeatingSeveral hoursModerate researchgate.net
Microwave Irradiation15-30 minutesGood to Excellent researchgate.net
Ultrasonic Irradiation15-20 minutesGood to Excellent asianpubs.org

Heterogeneous and Environmentally Benign Catalysis

The replacement of traditional homogeneous catalysts, such as aluminum chloride which is used in stoichiometric amounts and generates significant waste, with heterogeneous catalysts is a cornerstone of green chemistry. acs.org Heterogeneous catalysts are easily separated from the reaction mixture, can often be regenerated and reused, and are generally less corrosive. mdpi.comacs.org

For the Friedel-Crafts acylation, a variety of solid acid catalysts have been investigated, including zeolites, clays (B1170129), and ion-exchange resins. mdpi.comacs.orgacs.org Zeolites, such as H-β zeolite and its metal-doped derivatives (e.g., Zr-β zeolite), have shown high activity and selectivity in the acylation of aromatic compounds. researchgate.netthieme-connect.comresearchgate.net These catalysts can be employed in both batch and continuous flow processes. mdpi.comresearchgate.net

Acid-activated clays and resins like Amberlyst-15 have also proven to be effective and reusable catalysts for acylation reactions under solvent-free conditions. acs.orgmdpi.com The use of such environmentally benign catalysts for the synthesis of this compound would significantly reduce the environmental footprint of the process.

Table 5: Examples of Heterogeneous Catalysts for Friedel-Crafts Acylation

CatalystAdvantagesDisadvantagesReference
Zr-β ZeoliteHigh activity, stability, reusableHigher initial cost researchgate.netthieme-connect.com
Amberlyst-15Inexpensive, effective under solvent-free conditionsLower thermal stability than zeolites acs.org
Acid-Activated ClayLow cost, readily availableLower activity than zeolites mdpi.com
Zinc Oxide (ZnO)Mild, inexpensiveMay require higher temperatures organic-chemistry.org

Reactions of the Ketone Functional Group

The reactivity of the ketone functional group in this compound is primarily dictated by the electrophilic nature of the carbonyl carbon and the steric and electronic influences of the adjacent cyclohexyl and 2,4-dimethylphenyl substituents. These groups create significant steric hindrance around the carbonyl center, which can affect reaction rates and stereochemical outcomes.

Nucleophilic Addition Reactions of the Carbonyl Group

Nucleophilic addition is a characteristic reaction of aldehydes and ketones. masterorganicchemistry.com The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. masterorganicchemistry.comresearchgate.net This intermediate is then typically protonated to yield an alcohol. youtube.com The general mechanism involves the breaking of the C=O pi bond and the formation of a new bond between the nucleophile and the carbonyl carbon. masterorganicchemistry.com

For this compound, the rate of nucleophilic addition is influenced by several factors:

Steric Hindrance: The bulky cyclohexyl group and the 2,4-dimethylphenyl group on either side of the carbonyl create significant steric shielding. This hindrance makes the approach of a nucleophile to the carbonyl carbon more difficult compared to less substituted ketones. youtube.com

The stereochemistry of nucleophilic addition to cyclic ketones like this one is complex. The incoming nucleophile can attack from either the axial or equatorial face of the cyclohexyl ring, leading to different diastereomers. The preferred direction of attack is governed by a combination of steric hindrance and electronic stabilizing interactions. acs.orgresearchgate.net For bulky nucleophiles, equatorial attack is often favored to avoid steric clashes with axial hydrogens on the cyclohexane (B81311) ring. nih.gov

A notable example of nucleophilic addition is the reaction with Grignard reagents or organolithium compounds, which is generally irreversible due to the strong basicity of the carbanion nucleophile. masterorganicchemistry.com

Reduction Reactions to Secondary Alcohols

The reduction of the ketone group in this compound to a secondary alcohol, 1-cyclohexyl-1-(2,4-dimethylphenyl)methanol, is a fundamental transformation. This can be achieved through various chemical and biological methods.

Complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for the reduction of ketones. libretexts.org They act as a source of the hydride ion (H⁻), which functions as the nucleophile. lumenlearning.com

Mechanism: The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. lumenlearning.com This forms a tetrahedral alkoxide intermediate, which is subsequently protonated during a workup step (often with water or a dilute acid) to give the final alcohol product. libretexts.orgyoutube.com

Reagent Reactivity and Selectivity:

Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent, capable of reducing ketones, aldehydes, esters, and carboxylic acids. lumenlearning.com Its high reactivity necessitates the use of anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org

Sodium borohydride (NaBH₄) is a milder and more selective reducing agent. libretexts.org It efficiently reduces aldehydes and ketones but typically does not react with esters or carboxylic acids. gatech.edu NaBH₄ is less reactive and can be used in protic solvents like methanol (B129727) or ethanol. lumenlearning.com

The stereochemical outcome of the reduction of substituted cyclohexanones is influenced by the steric bulk of the hydride reagent. Smaller hydrides like LiAlH₄ tend to favor axial attack, leading to the formation of the equatorial alcohol as the major product. Conversely, bulkier hydride reagents preferentially attack from the less hindered equatorial face, yielding the axial alcohol. nih.gov In the case of this compound, the significant steric hindrance from both substituents would strongly influence the diastereoselectivity of the reduction.

Table 1: Comparison of Common Hydride Reducing Agents for Ketones

ReagentFormulaReactivitySolventsWorkup
Sodium BorohydrideNaBH₄Moderate, reduces aldehydes and ketonesProtic (Methanol, Ethanol)Automatic hydrolysis by solvent
Lithium Aluminum HydrideLiAlH₄Strong, reduces most carbonylsAprotic (Diethyl ether, THF)Separate aqueous/acidic step

This table presents general information for ketone reduction.

Biocatalytic reduction offers a green and highly selective alternative to chemical methods for producing enantiomerically pure alcohols. nih.govresearchgate.net This method utilizes whole microbial cells (like Baker's yeast) or isolated enzymes (oxidoreductases/dehydrogenases) as catalysts. sphinxsai.comtudelft.nl

These biocatalytic systems can exhibit high levels of chemo-, regio-, and stereoselectivity under mild reaction conditions. researchgate.net The enzymes, such as alcohol dehydrogenases (ADHs), deliver a hydride from a cofactor (NADH or NADPH) to one of the two faces of the prochiral ketone, leading to the formation of a specific enantiomer of the alcohol. researchgate.nettudelft.nl

For ketones with bulky substituents, such as this compound, the steric hindrance can impact the reaction rate and enantioselectivity. nih.gov However, various microorganisms and enzymes have been successfully employed for the asymmetric reduction of structurally similar aromatic and cyclic ketones, often achieving high conversion rates and excellent enantiomeric excess (ee). sphinxsai.comnih.gov For example, the asymmetric reduction of cyclohexyl methyl ketone has been reported with good enantioselectivity using specific biocatalysts. nih.gov

Table 2: Examples of Biocatalytic Reduction of Ketones

SubstrateBiocatalystProductConversion (%)Enantiomeric Excess (ee %)
AcetophenoneRhodotorula mucilaginosa(S)-1-Phenylethanol>99>99
4-MethylcyclohexanoneBaker's Yeasttrans-4-Methylcyclohexanol>99>99
Cyclohexyl methyl ketoneOxazaborolidine catalyst(R)-1-Cyclohexylethanol9590

This table shows representative data for the biocatalytic reduction of analogous ketones to illustrate the potential selectivity. nih.gov

Catalytic transfer hydrogenation (CTH) is another method for ketone reduction that avoids the use of pressurized hydrogen gas. nih.gov In this process, a hydrogen donor molecule, typically a simple alcohol like 2-propanol or formic acid, transfers hydrogen to the ketone in the presence of a metal catalyst. nih.govnih.gov

Ruthenium and cobalt complexes are commonly used as catalysts for the transfer hydrogenation of ketones. psu.eduacs.org The reaction is often chemoselective, allowing for the reduction of a ketone in the presence of other reducible functional groups. acs.org The diastereoselectivity of CTH for cyclic ketones depends on the catalyst, the hydrogen donor, and the reaction conditions. nih.gov For instance, studies on the transfer hydrogenation of various substituted cyclohexanones have shown that the ratio of diastereomeric alcohol products can be controlled. nih.gov The application of CTH to this compound would be expected to yield the corresponding secondary alcohol, with the stereochemical outcome being dependent on the specific catalytic system employed. acs.org

Oxidation Reactions to Carboxylic Acids and Derivatives

While ketones are generally resistant to oxidation compared to aldehydes, they can be oxidized under forcing conditions. A key oxidative reaction for ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester. This reaction typically employs a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.com

The mechanism involves the nucleophilic attack of the peroxyacid on the carbonyl carbon, followed by the migration of one of the alkyl or aryl groups attached to the carbonyl carbon to the adjacent oxygen atom. The group that is more capable of stabilizing a positive charge has a higher migratory aptitude. The general trend for migratory aptitude is: tertiary alkyl > cyclohexyl > secondary alkyl > aryl > primary alkyl > methyl. youtube.com

In the case of this compound, two possible products could be formed depending on which group migrates:

Cyclohexyl migration: This would lead to the formation of 2,4-dimethylphenyl cyclohexanecarboxylate (B1212342).

2,4-Dimethylphenyl migration: This would result in the formation of cyclohexyl 2,4-dimethylbenzoate.

Based on the established migratory aptitude, the cyclohexyl group is generally expected to migrate in preference to the aryl group, which would make 2,4-dimethylphenyl cyclohexanecarboxylate the major product. Subsequent hydrolysis of this ester would yield cyclohexanecarboxylic acid and 2,4-dimethylphenol.

Alternatively, under harsh oxidative conditions, such as treatment with strong oxidizing agents like potassium permanganate (B83412) or nitric acid at high temperatures, the carbon-carbon bonds adjacent to the carbonyl group can be cleaved, leading to the formation of dicarboxylic acids. bibliotekanauki.pl For this compound, this would likely result in a mixture of products including cyclohexanecarboxylic acid and 2,4-dimethylbenzoic acid.

Formation of Oximes and Hydrazones for Chemical Derivatization

The carbonyl group of this compound readily undergoes condensation reactions with hydroxylamine (B1172632) and its derivatives to form oximes, and with hydrazines to yield hydrazones. nih.govyoutube.com These reactions are valuable for chemical derivatization, aiding in the identification and characterization of the ketone.

The formation of an oxime occurs when the ketone is treated with hydroxylamine, typically in the presence of a mild acid catalyst. khanacademy.orgyoutube.com The mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime. nih.gov This reaction is a common method for converting a liquid ketone into a solid derivative, which can be more easily purified. google.com

Similarly, hydrazones are formed by the reaction of the ketone with hydrazine (B178648) or substituted hydrazines, such as 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH). youtube.comyoutube.com The resulting 2,4-dinitrophenylhydrazones are often brightly colored crystalline solids with sharp melting points, making them historically useful for the qualitative analysis of aldehydes and ketones. khanacademy.orggauthmath.com The reaction proceeds through a similar mechanism of nucleophilic addition followed by the elimination of a water molecule. nih.gov

These derivatization reactions serve multiple purposes in chemical analysis. They provide a means to create solid derivatives from liquid ketones for easier handling and purification. Furthermore, the distinct physical and spectroscopic properties of the resulting oximes and hydrazones can be used to confirm the structure of the original ketone.

Table 1: Derivatization Reactions of this compound

Derivative Reagent General Reaction Conditions Product
Oxime Hydroxylamine Mild acid catalyst Cyclohexyl 2,4-dimethylphenyl ketoxime
Hydrazone Hydrazine Mild acid catalyst Cyclohexyl 2,4-dimethylphenyl hydrazone
2,4-Dinitrophenylhydrazone 2,4-Dinitrophenylhydrazine Acid catalyst (e.g., H₂SO₄) Cyclohexyl 2,4-dimethylphenyl 2,4-dinitrophenylhydrazone

Reactions of the Aromatic and Alicyclic Moieties

The 2,4-dimethylphenyl ring in this compound is subject to electrophilic aromatic substitution, a fundamental reaction class for aromatic compounds. libretexts.orgnih.gov The regiochemical outcome of these substitutions is dictated by the directing effects of the substituents already present on the ring: the two activating methyl groups and the deactivating cyclohexylcarbonyl group. youtube.com

Nitration: This reaction is typically performed using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). nih.govlibretexts.org This electrophile then attacks the electron-rich aromatic ring. nih.gov

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H) onto the aromatic ring.

Halogenation: Reactions with halogens like bromine or chlorine, in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃), result in the substitution of a hydrogen atom on the ring with a halogen. libretexts.org

The directing effects of the substituents on the benzene ring determine the position of the incoming electrophile.

Activating Groups: The two methyl groups at positions 2 and 4 are electron-donating and are thus activating, ortho-, para-directors. libretexts.org

Deactivating Group: The cyclohexylcarbonyl group is electron-withdrawing and deactivating, acting as a meta-director. youtube.com

The interplay of these groups influences the substitution pattern. The positions ortho and para to the methyl groups are activated. The positions meta to the carbonyl group are the electronically preferred sites for substitution due to its deactivating nature. Considering both effects, the most likely position for electrophilic attack is position 5, which is ortho to the 4-methyl group, para to the 2-methyl group, and meta to the carbonyl group. Position 3 is also meta to the carbonyl group but is sterically hindered by the adjacent methyl and cyclohexylcarbonyl groups. Position 6 is ortho to the 2-methyl group and para to the 4-methyl group, but is ortho to the deactivating carbonyl group, making it less favorable. Therefore, substitution is strongly favored at the 5-position. Some studies on the nitration of similarly substituted acetophenones confirm this regioselectivity. documentsdelivered.comlibretexts.org

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Reaction Reagents Predicted Major Product Key Directing Influence
Nitration HNO₃, H₂SO₄ 5-Nitro-cyclohexyl 2,4-dimethylphenyl ketone Meta-directing carbonyl, ortho/para-directing methyls
Bromination Br₂, FeBr₃ 5-Bromo-cyclohexyl 2,4-dimethylphenyl ketone Meta-directing carbonyl, ortho/para-directing methyls
Sulfonation H₂SO₄, SO₃ Cyclohexyl 2,4-dimethylphenyl-5-sulfonic acid Meta-directing carbonyl, ortho/para-directing methyls

The cyclohexyl group is generally stable. However, under forcing conditions such as strong acid catalysis or high temperatures, rearrangement or ring-opening reactions could potentially occur, though such reactions are not commonly reported for this specific ketone.

Electrophilic Aromatic Substitution on the Dimethylphenyl Ring

Photochemical Reactivity and Transformations

Aryl alkyl ketones, such as this compound, exhibit rich photochemical reactivity upon absorption of light. rsc.orgthieme-connect.com The excited ketone can undergo several transformations, with the most prominent being Norrish Type I and Type II reactions. libretexts.org

Norrish Type I Cleavage: This process involves the homolytic cleavage of the bond between the carbonyl carbon and the cyclohexyl ring, generating a 2,4-dimethylbenzoyl radical and a cyclohexyl radical. These radicals can then undergo a variety of secondary reactions.

Norrish Type II Reaction: This pathway involves the intramolecular abstraction of a hydrogen atom from the γ-position of the cyclohexyl ring by the excited carbonyl oxygen. libretexts.org This leads to the formation of a 1,4-biradical intermediate, which can then either cyclize to form a cyclobutanol (B46151) derivative or cleave to yield an enol and an alkene. libretexts.org

The specific photochemical pathway and the resulting products are influenced by factors such as the solvent, the presence of other reactants, and the wavelength of the light used for irradiation. rsc.orgacs.org

Photoenolization and Intramolecular Hydrogen Abstraction

Upon absorption of UV light, ortho-alkyl substituted aryl ketones can undergo intramolecular hydrogen abstraction from the ortho-alkyl group. This process, known as a Norrish Type II reaction, typically proceeds through the excited triplet state of the ketone. The resulting biradical can then form a photoenol. In the case of this compound, the presence of the methyl group at the ortho position (C2) of the phenyl ring facilitates this intramolecular hydrogen abstraction. The efficiency of this photoenolization is influenced by the conformation of the molecule, which dictates the proximity of the excited carbonyl group to the hydrogen atoms of the ortho-methyl group.

Light-Induced Cycloaddition Reactions (e.g., Paternò–Büchi reaction)

The Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound in its excited state and a ground-state alkene, leading to the formation of an oxetane. While this reaction is well-documented for many ketones, its occurrence with this compound would depend on the reaction conditions and the specific alkene used. The steric hindrance imposed by the bulky cyclohexyl group and the substituted phenyl ring could influence the feasibility and stereoselectivity of such cycloaddition reactions.

Stereoselective Photochemical Reactions

Research has demonstrated that the photochemical reactions of related compounds, such as cyclohexyl phenyl ketone, can exhibit stereoselectivity, particularly when conducted in chiral environments like lyotropic liquid crystals formed by chiral ionic liquids. chemchart.com This suggests that the stereochemical outcome of photochemical reactions involving this compound could be controlled by employing similar chiral media. The organized environment of the liquid crystals can influence the conformational equilibrium of the ketone and favor specific pathways for reactions, leading to an enantiomeric excess of one photoproduct over another.

Role of Sensitizers in Photochemical Electron Transfer

In some photochemical reactions, sensitizers can be used to facilitate electron transfer processes. A sensitizer (B1316253) absorbs light and then transfers the energy to the substrate, in this case, this compound, promoting it to an excited state. This can be particularly useful if the ketone itself has a low absorption cross-section at the wavelength of irradiation. The choice of sensitizer is critical and depends on its triplet energy relative to that of the ketone. For electron transfer to occur, the redox potentials of the sensitizer and the ketone must be favorable.

Catalytic Reactions Involving this compound

Beyond photochemistry, the reactivity of this compound can be explored through various catalytic transformations.

SmI₂-Catalyzed Intermolecular Couplings and Related Mechanistic Studies

Samarium(II) iodide (SmI₂) is a powerful single-electron transfer reagent widely used in organic synthesis. It can catalyze the coupling of ketones with various substrates. For this compound, SmI₂-catalyzed reactions could involve the formation of a ketyl radical intermediate. This radical, stabilized by the aromatic ring, can then participate in intermolecular coupling reactions. For instance, coupling with an alkene or another carbonyl compound could lead to the formation of new carbon-carbon bonds. The mechanism involves a single-electron transfer from SmI₂ to the ketone's carbonyl group, generating the highly reactive ketyl radical.

Influence of Steric and Electronic Effects on Catalytic Pathways

The reactivity of this compound in catalytic reactions is significantly influenced by both steric and electronic factors.

Steric Effects: The bulky cyclohexyl group and the 2,4-dimethylphenyl group create considerable steric hindrance around the carbonyl functionality. This can slow down the rates of reactions and influence the stereochemical outcome. For example, in catalytic hydrogenations or additions to the carbonyl group, the catalyst and reactant approach will be directed to the less hindered face of the molecule.

Electronic Effects: The two methyl groups on the phenyl ring are electron-donating. This increases the electron density on the aromatic ring, which can affect its reactivity in electrophilic aromatic substitution reactions. However, for reactions involving the carbonyl group, these electron-donating groups slightly decrease the electrophilicity of the carbonyl carbon.

A comparison with related ketones highlights these effects:

CompoundSteric HindranceElectronic Effect of Phenyl GroupExpected Reactivity in Nucleophilic Addition
Cyclohexyl phenyl ketoneHighNeutralModerate
This compound Very HighElectron-donatingLower
Cyclopentyl 2,4-dimethylphenyl ketoneHighElectron-donatingHigher than cyclohexyl analog

This table illustrates how the increased steric bulk of the cyclohexyl group compared to a cyclopentyl group, and the electron-donating nature of the dimethylphenyl group, combine to modulate the ketone's reactivity.

Advanced Spectroscopic and Spectrometric Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For Cyclohexyl 2,4-dimethylphenyl ketone, both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the protons on the aromatic ring, the methyl substituents, and the cyclohexyl moiety.

Aromatic Region (δ 7.0-7.5 ppm): The 2,4-disubstituted phenyl ring gives rise to three signals in this region. The proton at C5 (between the two methyl groups) is expected to appear as a singlet or a finely split doublet. The protons at C3 and C6 will likely appear as doublets, with their exact chemical shifts influenced by the ketone and methyl groups. Data from the related compound 4-cyclohexyl-1,2-dimethylbenzene shows aromatic protons in the range of δ 6.98-7.10 ppm. rsc.org

Methyl Protons (δ 2.2-2.5 ppm): Two sharp singlets are anticipated for the two methyl groups attached to the aromatic ring. Their distinct chemical environments (one ortho to the carbonyl, one para) would result in slightly different chemical shifts. For instance, in 4-cyclohexyl-1,2-dimethylbenzene, the methyl protons appear as singlets at δ 2.26 and 2.28 ppm. rsc.org

Alicyclic Protons (δ 1.2-3.5 ppm): The cyclohexyl ring protons produce a series of complex, overlapping multiplets. The methine proton on the carbon directly attached to the carbonyl group (Cα) is the most deshielded of this group and is expected to appear as a multiplet around δ 3.2-3.5 ppm. The remaining ten protons on the cyclohexyl ring will appear as a broad series of multiplets in the δ 1.2-1.9 ppm range, consistent with the signals observed for cyclohexyl groups in similar structures. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton GroupPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic H (C3, C5, C6)7.0 – 7.5d, s, d
Cyclohexyl H (α to C=O)3.2 – 3.5m (multiplet)
Aromatic CH₃ (ortho)~2.4s (singlet)
Aromatic CH₃ (para)~2.3s (singlet)
Cyclohexyl H (remaining)1.2 – 1.9m (multiplet)

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Due to the lack of symmetry, all 15 carbon atoms in this compound are expected to be chemically distinct, resulting in 15 discrete signals.

Carbonyl Carbon (δ > 200 ppm): The ketone carbonyl carbon is the most deshielded and will appear at a characteristic downfield shift, typically greater than 200 ppm. oregonstate.edu For example, the carbonyl carbon in 1-cyclohexylethan-1-one is observed around δ 208.1 ppm. rsc.orgchemicalbook.com

Aromatic Carbons (δ 125-140 ppm): Six signals are expected for the aromatic carbons. The carbons bearing the methyl groups and the carbon attached to the carbonyl group will have distinct shifts compared to the carbons bearing only hydrogen atoms. oregonstate.edu

Alicyclic Carbons (δ 25-55 ppm): The cyclohexyl ring will show six distinct signals. The carbon alpha to the carbonyl group is the most deshielded of this set, expected around δ 50-55 ppm. rsc.org The other five carbons of the ring will appear in the typical aliphatic range of δ 25-30 ppm.

Methyl Carbons (δ ~20 ppm): The two methyl carbons will appear as sharp signals in the upfield region of the spectrum, typically around δ 20-22 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon GroupPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)> 200
Aromatic C (substituted)135 - 145
Aromatic C (unsubstituted)125 - 135
Cyclohexyl C (α to C=O)50 - 55
Cyclohexyl C (remaining)25 - 30
Aromatic CH₃20 - 22

NMR spectroscopy is a powerful tool for investigating the three-dimensional structure and dynamic behavior of molecules like this compound. mdpi.com The primary conformational considerations are the rotation about the single bond connecting the phenyl ring to the carbonyl group and the chair interconversion of the cyclohexyl ring.

Due to the steric hindrance imposed by the ortho-methyl group on the phenyl ring, free rotation around the aryl-carbonyl bond is significantly restricted. This forces the plane of the carbonyl group to be twisted out of the plane of the aromatic ring. unibas.it This fixed, or slowly rotating, conformation can be studied using dynamic NMR experiments at various temperatures. At low temperatures, where rotation is slow on the NMR timescale, distinct signals for otherwise equivalent protons or carbons might be observed. unibas.itresearchgate.net

The cyclohexyl ring predominantly exists in a chair conformation to minimize angle and torsional strain. This ring undergoes a rapid "ring flip" at room temperature, averaging the axial and equatorial positions. acs.org However, low-temperature NMR studies could "freeze out" this interconversion, allowing for the observation of separate signals for the axial and equatorial protons and providing detailed information about the conformational preferences of the molecule. Advanced techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to establish through-space proximity between protons on the cyclohexyl ring and the aromatic ring, further defining the molecule's preferred conformation.

Mass Spectrometry (MS)

Mass spectrometry provides two crucial pieces of information: the precise molecular weight and elemental formula, and structural details based on how the molecule fragments.

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). The molecular formula for this compound is C₁₅H₂₀O. Its calculated monoisotopic mass is 216.1514 Da. nih.govwikipedia.org An experimental HRMS measurement confirming this value would provide unambiguous validation of the molecular formula.

In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺•), which then undergoes characteristic fragmentation. The analysis of these fragments provides a fingerprint that helps confirm the structure. For ketones, the most common fragmentation pathway is α-cleavage, the breaking of the bond adjacent to the carbonyl group. chemistrynotmystery.commiamioh.eduyoutube.com

For this compound (M⁺• at m/z = 216), two primary α-cleavage pathways are possible:

Loss of the cyclohexyl radical (•C₆H₁₁): This pathway leads to the formation of a resonance-stabilized 2,4-dimethylbenzoyl cation at m/z = 133 . This is predicted to be a major, and likely the base, peak in the spectrum due to the stability of the acylium ion.

Loss of the 2,4-dimethylphenyl radical (•C₈H₉): This cleavage results in a cyclohexylcarbonyl cation at m/z = 111 .

Further fragmentation of the cyclohexyl ring itself is also common for cyclic ketones, which can lead to characteristic fragments such as a peak at m/z = 55. whitman.edu

Table 3: Predicted Major Mass Spectrometry Fragments for this compound

m/zIdentityFragmentation Pathway
216[C₁₅H₂₀O]⁺•Molecular Ion (M⁺•)
133[C₉H₉O]⁺α-cleavage: Loss of •C₆H₁₁ (cyclohexyl radical)
111[C₇H₁₁O]⁺α-cleavage: Loss of •C₈H₉ (dimethylphenyl radical)
83[C₆H₁₁]⁺Cyclohexyl cation

X-ray Crystallography

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for unambiguously determining the molecular structure, conformation, and stereochemistry of a compound, as well as understanding how molecules are arranged in a crystal lattice.

Determination of Solid-State Molecular Structure and Stereochemistry

While specific crystallographic data for this compound is not prominently available in the reviewed literature, analysis of closely related structures, such as Cyclohexyl phenyl ketone, provides significant insight into its likely solid-state conformation.

For the analogous compound Cyclohexyl phenyl ketone, single-crystal X-ray studies have revealed key structural features that are expected to be largely conserved in the 2,4-dimethylphenyl derivative. researchgate.net In this structure, the cyclohexyl ring adopts a stable chair conformation. researchgate.net The carbonyl group (C=O) is found to be nearly coplanar with the adjacent phenyl ring, a common feature in aromatic ketones that allows for electronic conjugation. researchgate.net

The primary structural variables for this compound would be the torsion angles defining the orientation of the functional groups. The key dihedral angle is between the plane of the 2,4-dimethylphenyl ring and the plane of the carbonyl group. In the unsubstituted Cyclohexyl phenyl ketone, the cyclohexyl ring's least-squares plane is oriented at a significant angle [55.48 (9)°] to the phenyl ring. researchgate.net The introduction of two methyl groups on the phenyl ring, particularly the methyl group at the ortho position (C2), would likely introduce steric hindrance. This steric pressure could potentially increase the dihedral angle between the aromatic ring and the carbonyl plane, slightly disrupting the coplanarity and affecting the degree of electronic conjugation.

Table 1: Predicted Crystallographic Parameters for this compound (Based on Analog Data)

ParameterPredicted Value/FeatureRationale based on Analog (Cyclohexyl phenyl ketone)
Crystal System Monoclinic / OrthorhombicCommon for organic molecules of this type.
Cyclohexyl Ring Chair ConformationThis is the lowest energy conformation for a cyclohexane (B81311) ring. researchgate.net
Phenyl-C=O Dihedral Angle > 0°Steric hindrance from the ortho-methyl group may twist the phenyl ring out of the carbonyl plane.
Bond Lengths (C=O) ~1.22 ÅTypical for an aromatic ketone carbonyl group.
Bond Lengths (C-C) ~1.39 Å (Aromatic), ~1.54 Å (Aliphatic)Standard bond lengths for sp² and sp³ hybridized carbons.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent intermolecular forces. In the absence of strong hydrogen bond donors, the crystal packing of this compound would be primarily dictated by dipole-dipole interactions and van der Waals forces.

The polar carbonyl group introduces a significant dipole moment to the molecule, leading to dipole-dipole interactions that influence molecular alignment in the solid state. libretexts.orgyoutube.com The oxygen atom carries a partial negative charge, while the carbonyl carbon is partially positive. youtube.com This polarity is a key factor driving the organization of molecules in the crystal.

In the crystal structure of the parent Cyclohexyl phenyl ketone, no classical intermolecular hydrogen bonding is observed. researchgate.net The packing is dominated by weaker interactions. Similarly, for this compound, the primary interactions would include:

Dipole-Dipole Interactions: Arising from the polar C=O group.

Van der Waals Forces: Dispersion forces between the bulky cyclohexyl and 2,4-dimethylphenyl groups.

Weak C-H···O Interactions: Potential weak hydrogen bonds may form between aromatic or aliphatic C-H groups and the carbonyl oxygen of a neighboring molecule. These interactions, while weak, can collectively contribute to the stability of the crystal lattice.

The presence of the two methyl groups on the phenyl ring would add to the molecule's bulk, influencing how efficiently the molecules can pack together. This could potentially lead to a less dense crystal structure compared to the unsubstituted analog.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Spectroscopic techniques like IR and UV-Vis are fundamental for identifying functional groups and probing the electronic structure of molecules.

Infrared (IR) Spectroscopy is used to identify the functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, the IR spectrum is expected to be dominated by a very strong absorption band corresponding to the carbonyl (C=O) group.

Because the carbonyl group is conjugated to the 2,4-dimethylphenyl ring, its stretching frequency is lowered compared to a simple, non-conjugated aliphatic ketone (which typically appears around 1715 cm⁻¹). libretexts.orgorgchemboulder.com This shift to a lower wavenumber is due to the delocalization of pi-electrons through resonance, which imparts more single-bond character to the C=O bond, thereby weakening it slightly. youtube.com Aromatic ketones typically show this absorption in the range of 1685-1690 cm⁻¹. libretexts.org

Table 2: Predicted Major Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
~3100-3000 C-H StretchMedium-WeakAromatic C-H
~2950-2850 C-H StretchStrongAliphatic C-H (Cyclohexyl)
~1690-1685 C=O StretchVery StrongConjugated Ketone (Aromatic) libretexts.org
~1610, ~1475 C=C StretchMedium-WeakAromatic Ring
~1300-1100 C-C StretchMediumKetone Structure
~850-800 C-H Bend (Out-of-plane)StrongSubstituted Aromatic Ring

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule. Molecules containing chromophores, such as the conjugated keto-aromatic system in this compound, absorb light in the UV-Vis region, promoting electrons to higher energy orbitals.

Two principal electronic transitions are expected for this compound:

π → π* Transition: This is a high-intensity absorption resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org This transition involves the entire conjugated system, including the phenyl ring and the carbonyl group. For conjugated systems, this absorption is shifted to longer wavelengths (a bathochromic shift) compared to non-conjugated systems. youtube.com

n → π* Transition: This is a lower-intensity (often termed "forbidden") absorption that occurs at a longer wavelength. libretexts.org It involves the promotion of a non-bonding electron (from one of the lone pairs on the oxygen atom) to a π* antibonding orbital. masterorganicchemistry.com

The conjugation between the carbonyl group and the 2,4-dimethylphenyl ring decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths than seen in non-conjugated ketones or isolated aromatic rings. libretexts.org

Table 3: Predicted Electronic Transitions for this compound

TransitionApproximate λₘₐₓ (nm)Molar Absorptivity (ε)Orbital Change
π → π ~240-280Highπ (bonding) → π (antibonding) libretexts.org
n → π ~300-340Lown (non-bonding) → π (antibonding) libretexts.org

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. youtube.com It is employed to predict a wide range of molecular properties, from geometries to reaction energetics.

Prediction of Molecular Geometry and Electronic Structure

DFT calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. For instance, a computational analysis of the analogous 1-Hydroxycyclohexyl phenyl ketone using the B3LYP functional and a 6-311++G(d,p) basis set provides insights into its structural and electronic characteristics. chemrxiv.orgresearchgate.net Such calculations can fully optimize the molecular geometry without constraints, yielding precise bond lengths, bond angles, and dihedral angles. nih.gov

The electronic structure, which governs a molecule's reactivity, can be described through various parameters. For 1-Hydroxycyclohexyl phenyl ketone, these have been elucidated in both gaseous and aqueous media, revealing important details about its stability and potential for chemical transformation. chemrxiv.orgresearchgate.net The analysis of the electronic structure also involves mapping the electron density to understand how it is distributed across the molecule, which is fundamental to predicting its behavior in chemical reactions. youtube.com

Table 1: Calculated Electronic Properties of Analogous 1-Hydroxycyclohexyl phenyl ketone chemrxiv.orgresearchgate.net

PropertyGas PhaseAqueous Medium
Ionization Potential (IP)Data not availableData not available
Chemical Potential (µ)Data not availableData not available
Chemical Hardness (η)Data not availableData not available
Chemical Softness (σ)Data not availableData not available
Electrophilicity Index (ω)Data not availableData not available
Electronegativity (χ)Data not availableData not available

Note: Specific values from the source require access to the full-text paper, which is not available. The table structure is provided to illustrate the type of data generated.

Elucidation of Reaction Mechanisms and Transition State Analysis

DFT calculations are crucial for mapping out the potential energy surface of a reaction, which helps in understanding the reaction mechanism. rsc.org This involves identifying reactants, products, intermediates, and, most importantly, transition states—the high-energy structures that represent the kinetic barrier of a reaction. acs.orggithub.io The study of the keto-enol tautomerization of cyclic diones, for example, uses DFT to analyze transition state geometries and understand the proton transfer process. acs.org

For reactions involving ketones, such as the Friedel-Crafts acylation to synthesize them, DFT can elucidate the step-by-step mechanism. researchgate.netlibretexts.org This includes the formation of the acylium ion and the subsequent electrophilic attack on the aromatic ring. researchgate.net Analysis of the transition state provides a quantitative measure of the activation energy, which determines the reaction rate. academie-sciences.fr The Intrinsic Reaction Coordinate (IRC) calculation is a method used to confirm that a found transition state indeed connects the reactants and products of a specific reaction step. github.io

Investigation of Regioselectivity and Stereoselectivity

Many chemical reactions can yield multiple products. DFT calculations are a powerful tool to predict which product will be favored, a property known as selectivity. Regioselectivity , the preference for bond formation at one position over another, is critical in reactions like the Friedel-Crafts acylation of substituted aromatic rings such as the 2,4-dimethylphenyl moiety. imist.maacs.orgresearchgate.net Theoretical studies on Friedel-Crafts benzoylation have successfully used DFT to rationalize the observed regioselectivity by analyzing local nucleophilicity indices, also known as Parr functions. imist.ma

Stereoselectivity , the preferential formation of one stereoisomer over another, is a key consideration in reactions involving chiral centers or prochiral groups like the carbonyl in Cyclohexyl 2,4-dimethylphenyl ketone. Nucleophilic addition to the carbonyl group can occur from two different faces, leading to two different stereoisomers. academie-sciences.fr Computational studies on nucleophilic additions to cyclohexanones have shown that the stereochemical outcome is influenced by a combination of steric hindrance and stabilizing electronic interactions. researchgate.netacs.orgacs.org DFT calculations can model the transition states for both pathways of attack, and the difference in their energies can predict the diastereomeric ratio of the products. researchgate.net

Understanding Steric and Electronic Effects of Substituents on Reactivity

The substituents on a molecule, such as the cyclohexyl and 2,4-dimethylphenyl groups, exert significant influence on its reactivity through steric and electronic effects. researchgate.netnumberanalytics.comchemrxiv.orgrsc.org Steric effects arise from the spatial arrangement of atoms, where bulky groups can hinder the approach of a reactant. numberanalytics.com Electronic effects involve the donation or withdrawal of electron density, which can alter the reactivity of a functional group. researchgate.net

In this compound, the cyclohexyl group introduces significant steric bulk around the carbonyl carbon. The 2,4-dimethylphenyl group has both electronic and steric contributions. The methyl groups are electron-donating, which can affect the electrophilicity of the carbonyl carbon. acs.org DFT calculations allow for a quantitative analysis of these effects by modeling the molecule's structure and electron distribution. acs.org For example, in the study of substituted phenols, NBO analysis revealed significant delocalization of nonbonding electrons from substituents onto the phenyl ring, thereby altering its electron density and reactivity. researchgate.net

Quantum Chemical Analysis of Electronic Properties

Beyond DFT, other quantum chemical methods provide deeper insights into the electronic behavior of molecules, which is fundamental to their reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgimperial.ac.uk The energy and symmetry of these orbitals are key to understanding many chemical reactions, including pericyclic reactions and nucleophilic attacks. wikipedia.org

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

For ketones, the HOMO is often associated with the lone pair electrons on the oxygen atom, while the LUMO is the π* antibonding orbital of the carbonyl group. In the context of this compound, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. mdpi.com For the analogous 1-Hydroxycyclohexyl phenyl ketone, the HOMO-LUMO energies have been computed to elucidate its electronic structure and reactivity. chemrxiv.orgresearchgate.net

Table 2: Frontier Molecular Orbital Energies for Analogous 1-Hydroxycyclohexyl phenyl ketone chemrxiv.orgresearchgate.net

OrbitalGas Phase Energy (eV)Aqueous Medium Energy (eV)
E(HOMO)Data not availableData not available
E(LUMO)Data not availableData not available
Energy Gap (ΔE)Data not availableData not available

Note: Specific values from the source require access to the full-text paper, which is not available. The table structure is provided to illustrate the type of data generated.

Natural Bond Orbital (NBO) Analysis for Delocalization and Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex, delocalized molecular wavefunctions into a more intuitive, localized Lewis structure representation of chemical bonds and lone pairs. uni-muenchen.dewisc.eduwikipedia.org This technique allows for the quantitative assessment of electron density distribution, orbital hybridization, and the stabilizing effects of electron delocalization. wisc.edunumberanalytics.com

NBO analysis works by transforming the calculated wavefunction into a set of localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.de The key output of this analysis is the examination of interactions between filled "donor" NBOs (like bonding orbitals or lone pairs) and empty "acceptor" NBOs (like antibonding orbitals). uni-muenchen.de The energetic significance of these donor-acceptor interactions is evaluated using second-order perturbation theory. uni-muenchen.de These interactions represent deviations from the idealized Lewis structure and are termed "delocalization" corrections. uni-muenchen.de

For this compound, an NBO analysis would focus on several key interactions:

Hyperconjugation involving the carbonyl group: The analysis would quantify the delocalization of electron density from adjacent C-C and C-H bonds of the cyclohexyl ring and the dimethylphenyl ring into the antibonding π* orbital of the carbonyl group (C=O). This interaction is crucial as it affects the carbonyl group's reactivity.

Aromatic ring interactions: Delocalization between the π orbitals of the 2,4-dimethylphenyl ring and the carbonyl group's π system would be a primary focus. The extent of this conjugation influences the electronic properties of the entire molecule. The methyl groups on the phenyl ring would also participate in hyperconjugation with the aromatic system.

Intramolecular steric and electronic effects: The analysis would reveal stabilizing and destabilizing interactions arising from the specific arrangement of the cyclohexyl and dimethylphenyl groups. For instance, the interaction energy between the lone pairs on the carbonyl oxygen and the antibonding orbitals of adjacent C-H or C-C bonds can be quantified.

The results of such an analysis are typically presented in a table detailing the donor and acceptor orbitals, and the stabilization energy (E(2)) associated with their interaction.

Table 1: Illustrative NBO Analysis Data for Key Interactions in an Aryl Alkyl Ketone

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)¹Interaction Type
π(C=C) Arylπ(C=O)Highπ-conjugation
σ(C-C) Cyclohexylπ(C=O)ModerateHyperconjugation
σ(C-H) Methylπ(C=C) ArylLow-ModerateHyperconjugation
LP(O)σ(C-C) Aryl/CyclohexylModerateLone Pair Delocalization

¹E(2) values are hypothetical and serve to illustrate the expected relative strengths of interactions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic species. researchgate.netlibretexts.orgnumberanalytics.com The MEP map illustrates the electrostatic potential on the surface of a molecule, typically represented by a color gradient. libretexts.org

The different colors on an MEP map signify different electrostatic potential values:

Red: Indicates regions of most negative electrostatic potential, which are rich in electron density. These areas are susceptible to electrophilic attack. researchgate.netresearchgate.net

Blue: Indicates regions of most positive electrostatic potential, which are electron-deficient. These areas are prone to nucleophilic attack. researchgate.netresearchgate.net

Green/Yellow: Represents regions of intermediate or near-zero potential. researchgate.net

For this compound, an MEP map would reveal the following key features:

A region of high negative potential (red) would be localized on the oxygen atom of the carbonyl group, due to its high electronegativity and the presence of lone pairs. This is the primary site for electrophilic attack and hydrogen bond acceptance. researchgate.net

Positive potential regions (blue) would be expected around the hydrogen atoms of the cyclohexyl and methyl groups.

The carbonyl carbon atom, while bonded to the electronegative oxygen, would exhibit a degree of positive potential, making it the site for nucleophilic attack. The MEP map helps to visualize this electrophilicity.

The π-system of the 2,4-dimethylphenyl ring would also show a region of negative potential above and below the plane of the ring, characteristic of aromatic systems. researchgate.net The presence of electron-donating methyl groups would enhance the electron density of the ring compared to an unsubstituted phenyl ring.

Table 2: Predicted MEP Characteristics for Functional Groups in this compound

Molecular RegionPredicted MEP ColorPredicted Reactivity
Carbonyl OxygenRedSite for Electrophilic Attack / H-Bonding
Carbonyl CarbonSlightly Blue-GreenSite for Nucleophilic Attack
Aromatic Ring (π-face)Yellow to OrangeInteraction with Electrophiles
Hydrogen AtomsBlueNucleophilic Approach Direction

Energetic Span Model for Catalytic Cycles

The model identifies two key states that govern the TOF:

The TOF-Determining Intermediate (TDI): A low-energy resting state in the cycle.

In a hypothetical catalytic cycle involving this compound, such as a reduction or a C-H activation, the energetic span model would be applied as follows:

Compute the Energy Profile: The Gibbs free energy of all intermediates and transition states in the proposed catalytic cycle would be calculated using quantum mechanical methods.

Identify TDI and TDTS: The model would be used to analyze the entire energy landscape to pinpoint the specific intermediate and transition state that have the greatest control over the turnover frequency. nih.gov

Calculate TOF: From the energetic span (δE) between the TDI and TDTS, the theoretical TOF would be determined. This allows for a direct comparison of the efficiency of different potential catalysts or reaction pathways. researchgate.net

Table 3: Key Concepts of the Energetic Span Model

TermDefinitionRole in Catalytic Cycle Analysis
Turnover Frequency (TOF) The number of moles of product formed per mole of catalyst per unit time.A measure of catalyst efficiency. nih.gov
TOF-Determining Intermediate (TDI) The most stable intermediate preceding the rate-controlling transition state.One of the two key states for calculating TOF. acs.org
TOF-Determining Transition State (TDTS) The transition state that has the largest impact on the overall reaction rate.The second key state for calculating TOF. acs.org
Energetic Span (δE) The energy difference between the TDI and TDTS (with consideration for the reaction's driving force).The apparent activation energy of the entire cycle, used to calculate TOF. nih.gov

Conformational Analysis and Intermolecular Interactions

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds, and their relative stabilities. imperial.ac.uk For a molecule like this compound, the relative orientation of the cyclohexyl ring, the carbonyl group, and the dimethylphenyl ring is critical to its reactivity and intermolecular interactions. nih.gov

Cyclohexyl Ring Conformation: The cyclohexyl group will predominantly adopt a stable chair conformation to minimize steric strain. researchgate.netacs.org

Aryl-Ketone Torsion: A key conformational feature is the dihedral angle between the plane of the carbonyl group and the plane of the 2,4-dimethylphenyl ring. The planarity of this arrangement is influenced by a balance between two opposing factors:

Conjugation: A planar conformation maximizes the overlap between the π-system of the aromatic ring and the π-system of the carbonyl group, which is electronically stabilizing.

Steric Hindrance: The presence of a methyl group at the ortho position (position 2) on the phenyl ring will create significant steric clash with either the carbonyl oxygen or the cyclohexyl group if the system is fully planar. This steric repulsion will force the phenyl ring to rotate out of the plane of the carbonyl group. nih.gov

Relative Ring Orientations: The orientation of the cyclohexyl ring relative to the plane of the ketone is also crucial. The lowest energy conformer will seek to minimize steric interactions between the hydrogens of the cyclohexyl ring and the bulky dimethylphenyl group. acs.org

Intermolecular interactions will be dominated by:

Dipole-Dipole Interactions: Arising from the polar carbonyl group.

Van der Waals Forces: Involving the nonpolar cyclohexyl and dimethylphenyl hydrocarbon portions.

π-π Stacking: The electron-rich 2,4-dimethylphenyl ring can potentially engage in π-π stacking interactions with other aromatic systems.

Applications in Materials Science and Organic Synthesis

Role as a Building Block in Complex Organic Molecule Synthesis.google.com

The primary and most well-documented application of cyclohexyl 2,4-dimethylphenyl ketone is its function as a crucial intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The structural arrangement of the ketone provides a foundational scaffold for constructing more elaborate molecular architectures.

A notable example is its use in the synthesis of 1,4-benzodiazepine (B1214927) derivatives, a class of compounds widely recognized for their therapeutic properties. google.com Specifically, derivatives of cyclohexyl phenyl ketone are instrumental in the production of tetrazepam, a benzodiazepine (B76468) with muscle relaxant properties. google.com The synthesis pathway leverages the ketone as a starting point for a series of reactions that ultimately form the heterocyclic benzodiazepine ring system. A French patent, FR2620444A1, explicitly describes cyclohexyl phenyl ketone derivatives for this purpose, highlighting their advantage over other precursors in achieving higher yields and avoiding costly and complex purification steps. google.com

The general synthetic utility of related cyclohexyl ketones is also recognized in the construction of various cyclic scaffolds that are prevalent in bioactive compounds and are key intermediates for diverse materials. nih.gov

Applications in Materials Science

The distinct chemical characteristics of this compound and its derivatives suggest their potential for a range of applications in the field of materials science. The incorporation of the bulky, non-polar cyclohexyl group can significantly influence the properties of materials at a molecular level.

Formulation of Polymers and Polymeric Materials

While direct evidence of this compound's incorporation into commercial polymers is not widespread, the strategic use of cyclohexyl-containing monomers in polymer synthesis is an active area of research. The introduction of cyclohexyl groups into polymer backbones, such as in poly(aryl ether ketone) (PAEK) resins, has been shown to impart desirable properties.

Research indicates that incorporating weakly-polarized cyclohexyl groups can effectively enhance the solubility of the resulting polymer and reduce its dielectric constant, all while maintaining excellent thermal and mechanical stability. nih.gov The non-coplanar and bulky nature of the cyclohexyl ring disrupts polymer chain packing and reduces intermolecular interactions, which contributes to these improved characteristics. nih.gov This makes such polymers promising candidates for applications in high-frequency communications and as interlayer insulating materials in large-scale integrated circuits. nih.gov

Table 1: Properties of Poly(aryl ether ketone) Resins with and without Cyclohexyl Groups

Property Polymer without Cyclohexyl Group Polymer with Cyclohexyl Group
Dielectric Constant (Dk) @ 10 GHz 3.0–3.5 2.95–3.26
Optical Transmittance @ 450 nm ~65% up to 85.81% nih.gov
Solubility Limited in common solvents Soluble in NMP, DMF, DMAc at room temperature nih.gov

| Glass Transition Temperature (Tg) | Varies | 239–245 °C nih.gov |

This table is generated based on data for related poly(aryl ether ketone) resins to illustrate the potential effects of incorporating cyclohexyl moieties.

Development of Photo-Crosslinking Materials

Photo-crosslinking is a process that uses light to initiate chemical reactions that form covalent bonds between polymer chains, transforming a liquid into a solid. princeton.edu This technology is fundamental to applications like 3D printing, coatings, and microfabrication. nih.gov The key components in these formulations are photoinitiators, which absorb light and generate reactive species to start the polymerization. google.com

Derivatives of cyclohexyl phenyl ketones, specifically hydroxy(cycloalkyl)phenyl ketones, are a known class of photoinitiators. google.com For instance, 1-hydroxycyclohexyl phenyl ketone is a widely used commercial photoinitiator. google.com While this compound itself is not a primary photoinitiator, its core structure is a precursor to this functional class of molecules. The photochemical transformation of phenyl cyclohexyl ketone has been studied, indicating its reactivity under UV light. rsc.org This suggests the potential for developing novel photoinitiators based on the this compound scaffold, which could be tailored for specific absorption wavelengths and curing applications.

Components in Liquid Crystal Materials

Liquid crystals (LCs) are materials with properties between those of conventional liquids and solid crystals, finding extensive use in display technologies. The molecular shape of a compound is a critical factor in determining its liquid crystalline properties. Calamitic, or rod-shaped, molecules are a common motif in thermotropic liquid crystals.

Compounds containing cyclohexylphenyl or bicyclohexyl (B1666981) units are significant components in many liquid crystal mixtures due to their ability to induce favorable properties such as a broad mesomorphic range, high clearing points, and low viscosity. The synthesis of liquid crystalline cyclohexylbenzenes and cyclohexylbiphenyls is a well-established area of research. The trans-isomer of 1,4-disubstituted cyclohexanes provides a linear structure that is conducive to the formation of nematic and smectic liquid crystal phases.

Although direct studies on the liquid crystal behavior of this compound are scarce, its molecular structure, featuring a cyclohexyl ring attached to a phenyl group, is a common core in many known liquid crystal molecules. By modifying the ketone functional group and adding a suitable terminal group, it is conceivable that derivatives of this compound could exhibit liquid crystalline behavior.

Potential in Optical and Electronic Materials

The properties that make cyclohexyl-containing polymers attractive for insulation in electronics also point to their potential in broader optical and electronic material applications. The introduction of cyclohexyl units into a polymer chain can disrupt conjugation and weaken electron transfer effects, which leads to improved optical transparency. nih.gov For example, poly(aryl ether ketone) films containing cyclohexyl units have shown excellent optical transmittance in the visible light spectrum. nih.gov

Furthermore, the weakly-polarized nature of the cyclohexyl group contributes to a lower dielectric constant. nih.gov Materials with a low dielectric constant are crucial for high-speed electronic circuits as they reduce signal delay and cross-talk between components. The combination of good thermal stability, high optical transparency, and low permittivity makes polymers derived from monomers related to this compound potential candidates for advanced optical and electronic applications.

Table 2: Research Findings on Cyclohexyl Groups in Advanced Materials

Application Area Effect of Cyclohexyl Group Source
Polymer Dielectrics Reduces dielectric constant and improves solubility. nih.gov
Optical Polymers Increases optical transmittance by disrupting conjugation. nih.gov

| Liquid Crystals | Forms the rigid core necessary for mesophase formation. | |

Catalysis in Organic Reactions (beyond direct synthesis)

While this compound is primarily known as a reactant or intermediate, the influence of its structural components on reaction kinetics is a subject of study in catalysis. The reactivity of the ketone can be influenced by the nature of its substituents, which has implications for catalyzed reactions where it acts as a substrate.

A computational study on the Samarium(II) iodide (SmI2)-catalyzed intermolecular coupling of cyclopropyl (B3062369) ketones provides insight into the electronic effects of the substituents on the ketone. The study compared the reaction rates of cyclohexyl, phenyl, and 2,6-dimethylphenyl cyclopropyl ketones. It was found that the reaction of the phenyl cyclopropyl ketone was significantly faster than that of its cyclohexyl counterpart due to a stabilizing conjugation effect. nih.gov Interestingly, the presence of ortho-disubstitution on the aryl ring, as in the 2,6-dimethylphenyl derivative, further promoted the reaction. nih.gov This was attributed to a pre-twisted conformation of the substrate that facilitated the formation of a key intermediate. nih.gov

These findings, while not demonstrating the ketone as a catalyst itself, highlight how the specific structure of this compound can influence the efficiency of a catalytic cycle in which it is a substrate. This understanding is crucial for optimizing reaction conditions and catalyst selection in processes involving this and related ketones.

Future Research Trajectories and Innovations in Cyclohexyl 2,4 Dimethylphenyl Ketone Chemistry

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing Cyclohexyl 2,4-dimethylphenyl ketone is geared towards developing greener, more efficient, and economically viable methods, moving away from traditional protocols that may have significant environmental drawbacks.

Current industrial methods for producing similar ketones, such as cyclohexyl phenyl ketone, often involve multi-step processes like the [2+4] Diels-Alder reaction of 1,3-butadiene (B125203) and acrylic acid, followed by hydrogenation, chlorination with agents like thionyl chloride, and a final Friedel-Crafts reaction. google.com While effective, these routes can be complex and generate waste. google.com

Future research is likely to focus on catalysis-driven, atom-economical reactions. Promising areas include:

Catalytic Acylation: Research into Friedel-Crafts acylation using solid acid catalysts or milder Lewis acids could offer a more sustainable alternative to traditional methods. organic-chemistry.org For instance, aluminum dodecatungstophosphate has been shown to be an effective and reusable catalyst for acylation reactions without the need for solvents. organic-chemistry.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, present a highly versatile and mild route to aryl ketones. organic-chemistry.orgthermofisher.com These methods tolerate a wide variety of functional groups and can be performed under environmentally benign conditions, sometimes even in water. organic-chemistry.orgthermofisher.com A key advantage is their ability to form C-C bonds with high chemoselectivity. organic-chemistry.org

Biomass-Derived Feedstocks: A significant long-term goal is the synthesis of cyclohexanone (B45756) derivatives from renewable resources. nih.gov Researchers have developed methods to convert aromatic ethers, which can be derived from biomass, into various cyclohexanones using modified palladium catalysts. nih.gov Applying such principles to produce the specific precursors for this compound could represent a major leap in sustainable chemical manufacturing.

Synthetic StrategyPotential Advantages for this compoundKey Research Focus
Catalytic Friedel-Crafts Reduced waste, reusable catalysts, milder reaction conditions. organic-chemistry.orgDevelopment of novel solid acid catalysts.
Palladium-Catalyzed Coupling High yield, excellent functional group tolerance, use of greener solvents. organic-chemistry.orgthermofisher.comOptimization of catalysts and reaction conditions for specific substrates.
Biomass Valorization Use of renewable feedstocks, reduced reliance on fossil fuels. nih.govCreating efficient pathways from lignin-derived aromatics to target precursors.

Exploration of Undiscovered Reaction Pathways and Mechanisms

Beyond synthesis, future research will delve into new ways to use this compound as a building block. The reactivity of the aryl ketone motif is rich and offers numerous possibilities for creating more complex molecules.

Key areas of exploration include:

C-C Bond Activation: A frontier in organic chemistry is the selective activation and cleavage of strong carbon-carbon bonds. nih.gov Recent studies have shown that transition metals can catalyze the cleavage of the Ar-C(O) bond in aryl ketones, allowing for the homologation (extension) of the carbon chain. nih.gov Applying this to this compound could enable its transformation into long-chain functionalized ketones and aldehydes, which are valuable in pharmaceuticals and materials. nih.gov

Novel Cyclization Reactions: Aryl ketones are precursors to a variety of heterocyclic compounds. vensel.org For example, they can be used to synthesize 2-aminothiazoles and 2-aryl pyridines. vensel.org Future work could explore novel intramolecular cyclization reactions involving the cyclohexyl and dimethylphenyl groups to create unique polycyclic structures.

Photochemical Reactions: Visible-light photoredox catalysis has become a powerful tool in organic synthesis, enabling the activation of molecules under mild conditions. researchgate.net Investigating the photochemical behavior of this compound could uncover new reaction pathways, such as C-H functionalization or novel coupling reactions, driven by light. researchgate.net

Understanding the intricate mechanisms of these reactions is paramount. Computational studies using methods like Density Functional Theory (DFT) will be crucial for mapping potential energy surfaces and elucidating reaction pathways, as has been done for reactions like the Povarov reaction involving similar imine intermediates. researchgate.net

Advanced Applications in Functional Materials

The unique combination of a bulky, aliphatic cyclohexyl group and a rigid aromatic dimethylphenyl group gives this compound properties that could be exploited in advanced materials. Aryl ketones are already known to be important in photoinitiators and as building blocks for high-performance polymers. google.comresearchgate.net

Future research trajectories in this area include:

Low-Dielectric Polymers: The incorporation of cyclohexyl groups into polymer backbones, such as in poly(aryl ether ketone) (PAEK) resins, has been shown to effectively reduce the material's dielectric constant. mdpi.com This is because the weakly-polarized cyclohexyl group can decrease molecular polarization. mdpi.com Synthesizing polymers from monomers derived from this compound could lead to new insulating materials for high-frequency communications and integrated circuits. mdpi.com

High-Performance Thermoplastics: PAEKs are known for their excellent thermal stability. mdpi.com The introduction of structures like this compound into a polymer chain could enhance properties like solubility and glass transition temperature, making them suitable for demanding applications in aerospace and electronics.

Photoinitiators: Aromatic ketones are widely used as photoinitiators, which are compounds that trigger polymerization reactions upon exposure to light. google.com The specific structure of this compound could be fine-tuned to absorb light at specific wavelengths, making it a candidate for use in UV coatings, inks, and 3D printing resins.

Material PropertyInfluence of Cyclohexyl GroupPotential Application
Dielectric Constant Decreases molecular polarization, leading to lower dielectric values. mdpi.comInsulating materials for microelectronics.
Thermal Stability Can increase glass transition temperature and thermal resistance. mdpi.comHigh-performance thermoplastics.
Solubility Can improve solubility in common organic solvents. mdpi.comEnhanced processability for polymer manufacturing.
UV Absorption The aromatic ketone moiety acts as a chromophore. google.comPhotoinitiators for UV-curable resins.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The complexity of optimizing synthetic routes and predicting novel reactions for a molecule like this compound makes it an ideal candidate for the application of artificial intelligence (AI) and machine learning (ML).

This integration is poised to revolutionize the field in several ways:

Reaction Optimization: Traditionally, optimizing reaction conditions is a laborious process of trial and error. beilstein-journals.org ML algorithms, particularly Bayesian optimization, can navigate complex relationships between variables (temperature, catalyst, solvent, etc.) to find the optimal conditions with far fewer experiments. beilstein-journals.orgresearchgate.net Tools have been developed that can take as few as 5-10 data points to begin suggesting improved experimental protocols, accelerating development. duke.eduacs.org

Retrosynthesis Prediction: AI-driven tools are becoming increasingly adept at planning synthetic routes. engineering.org.cn By training on vast databases of known reactions, these models can propose novel disconnection strategies to identify the most efficient pathways to a target molecule from commercially available starting materials. engineering.org.cnnih.gov This could rapidly generate multiple viable synthetic plans for this compound.

Predicting Reaction Outcomes: Neural networks can be trained to predict the outcome of a chemical reaction, including identifying the most likely products, catalysts, and solvents. nih.govchemeurope.comeurekalert.org This predictive power helps chemists avoid unpromising reactions and focus on those with the highest probability of success, saving time and resources. rjptonline.org For a molecule with multiple reactive sites, such models could predict selectivity, a crucial factor in complex synthesis. chemeurope.comeurekalert.org

Q & A

Q. What are common synthetic routes for cyclohexyl 2,4-dimethylphenyl ketone in laboratory settings?

The compound is typically synthesized via Friedel-Crafts acylation, where cyclohexanone reacts with 2,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Anhydrous conditions and temperature control (e.g., 0–5°C for exothermic reactions) are critical to minimize side products like over-acylation or decomposition. Post-reaction, the product is isolated via ice-water quenching, filtration, and recrystallization from ethanol to achieve >90% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.2 ppm) and cyclohexyl protons (δ 1.2–2.1 ppm) confirm substitution patterns.
  • IR Spectroscopy : Stretching vibrations for the ketone group (C=O, ~1700 cm⁻¹) and aromatic C–H (~3050 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Molecular ion peak ([M]⁺) at m/z corresponding to C₁₅H₂₀O (exact mass: 216.15 g/mol). Cross-validation with elemental analysis ensures purity .

Q. How can researchers optimize reaction yields for this ketone in Friedel-Crafts acylation?

Yield optimization involves:

  • Catalyst stoichiometry : 1.2–1.5 equivalents of AlCl₃ to substrate.
  • Solvent choice : Dichloromethane or nitrobenzene for improved solubility.
  • Temperature control : Slow addition of acyl chloride to prevent overheating. Post-reaction, rapid quenching and recrystallization minimize side reactions. Typical yields range from 70–85% under optimized conditions .

Q. What storage conditions are recommended to maintain the compound’s stability?

Store under inert gas (N₂/Ar) at 2–8°C in amber glass vials to prevent photodegradation. Avoid polar protic solvents (e.g., water, alcohols) to reduce hydrolysis of the ketone group. Stability assays suggest <5% decomposition over 6 months under these conditions .

Q. How can preliminary biological activity screening be designed for this compound?

Use in vitro assays:

  • Enzyme inhibition : Incubate with cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic interactions.
  • Receptor binding : Radioligand displacement assays for G-protein-coupled receptors (GPCRs) with structural homology to amitraz targets (e.g., octopamine receptors) .

Advanced Research Questions

Q. How do dispersion-corrected DFT methods (e.g., DFT-D3 with BJ-damping) improve conformational analysis of this compound?

DFT-D3 with Becke-Johnson (BJ) damping accounts for intramolecular dispersion forces, critical for modeling the compound’s chair/boat cyclohexyl conformers and steric interactions between methyl/ketone groups. Use functionals like B3LYP-D3(BJ) with def2-TZVP basis sets to achieve <1 kcal/mol error in conformational energy differences compared to experimental data .

Q. What mechanistic insights explain regioselectivity in Friedel-Crafts acylation of 2,4-dimethylbenzene?

The 2,4-dimethyl substituents direct acylation to the para position via electron-donating effects (methyl groups activate the ring) and steric hindrance. Computational studies (e.g., NBO analysis) reveal higher electron density at the para site, favoring electrophilic attack. Transition-state modeling (IRC calculations) confirms lower activation energy for para-substitution .

Q. How can contradictory computational and experimental dipole moment data be resolved?

Discrepancies often arise from solvent effects (implicit vs. explicit solvation models) or basis set limitations. Benchmark using:

  • Polarizable continuum models (PCM) for solvent corrections.
  • aug-cc-pVTZ basis sets to capture diffuse electron density. Experimental validation via dielectric constant measurements in non-polar solvents (e.g., hexane) reduces polarity overestimation .

Q. What role do non-covalent interactions play in the compound’s crystal packing?

Q. How can solvent effects on reaction pathways be systematically studied?

Combine experimental kinetics (e.g., UV-Vis monitoring of acylation rates) with COSMO-RS computational solvation models. Key parameters:

  • Solvent polarity (ET(30)) : Correlate with reaction rate (log k vs. ET(30)).
  • Dielectric constant (ε) : Higher ε solvents stabilize charged intermediates (e.g., acylium ion).
    Methanol/water mixtures show rate inhibition due to protonation of the catalyst .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CYCLOHEXYL 2,4-DIMETHYLPHENYL KETONE
Reactant of Route 2
Reactant of Route 2
CYCLOHEXYL 2,4-DIMETHYLPHENYL KETONE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.